molecular formula C18H15N5O3 B2460800 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide CAS No. 1207059-21-9

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide

Cat. No. B2460800
CAS RN: 1207059-21-9
M. Wt: 349.35
InChI Key: UWVSWMAJOWKGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C18H15N5O3 and its molecular weight is 349.35. The purity is usually 95%.
BenchChem offers high-quality N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclisation and Synthesis Techniques

Research on cyclic amidines and their derivatives, including compounds similar to N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide, explores cyclisation techniques and the synthesis of complex structures like imidazolines, dihydroquinazolines, and dihydrobenzodiazepines. These processes are crucial for the development of new pharmaceuticals and materials with specific properties (Partridge & Smith, 1973).

Antitumor Activity

Compounds based on the quinazolinone skeleton have shown promising antitumor activities. Studies demonstrate the broad spectrum antitumor potential of these compounds, suggesting their utility in cancer treatment and their effectiveness in inhibiting growth in various cancer cell lines, including CNS, renal, and breast cancer cells (Al-Suwaidan et al., 2016).

Antibacterial Agents

The synthesis of novel acetamide derivatives containing quinoline linkage has been explored for their potent antibacterial activities. These studies aim at developing new antibacterial agents that exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, addressing the growing concern of antibiotic resistance (Bhoi et al., 2015).

Insecticidal Activity

Research into nitrogen heterocycles derived from quinoline scaffolds has unveiled their potential as eco-friendly insecticidal agents. The focus on environmentally sustainable solutions has led to the identification of compounds with potent activity against agricultural pests, contributing to safer pest management practices (Ghareeb et al., 2021).

Anticonvulsant Agents

Benzothiazole derivatives have been synthesized and tested for their anticonvulsant activities. These studies not only provide insights into the pharmacological potential of such compounds but also contribute to the development of new therapeutic agents for the treatment of epilepsy and related neurological disorders (Amir et al., 2012).

Anti-inflammatory Screening

The exploration of triazole derivatives bearing the quinoline ring for their anti-inflammatory properties highlights the ongoing search for novel anti-inflammatory agents. These compounds have shown significant activity in vivo, providing a foundation for further development into therapeutic drugs (Prajapat & Talesara, 2016).

Anthelmintic Activity

Studies on novel synthesized triazole moieties clubbed with the benzimidazole ring demonstrate their effectiveness as anthelmintic agents. This research contributes to the discovery of new drugs for treating parasitic worm infections, an important aspect of global health (Kumar & Sahoo, 2014).

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c24-16(19-9-15-20-13-7-3-4-8-14(13)21-15)10-23-17(25)11-5-1-2-6-12(11)22-18(23)26/h1-8H,9-10H2,(H,19,24)(H,20,21)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVSWMAJOWKGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.